

Acriflavine's Effect on Viral and Bacterial Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Acriflavine (ACF), a synthetic acridine dye derivative developed in 1912, has a long history as a topical antiseptic.[1] Initially used during World War I to treat sleeping sickness, its application has been varied, from a topical antiseptic to a fluorescent label for high molecular weight RNA.

[1] Recent research has reignited interest in acriflavine, revealing its potent antiviral and antibacterial properties. This document provides a comprehensive technical overview of acriflavine's mechanisms of action, summarizes its efficacy through quantitative data, details relevant experimental protocols, and visualizes key molecular pathways and workflows. Its multifaceted activity, targeting both viral and host-cell machinery as well as fundamental bacterial processes, positions acriflavine as a compelling candidate for drug repurposing and development in an era of growing antimicrobial resistance.

Antiviral Effects of Acriflavine

Acriflavine demonstrates broad-spectrum antiviral activity, particularly against betacoronaviruses, by engaging in a multi-pronged attack on the viral lifecycle.

Mechanism of Action

Acriflavine's primary antiviral mechanisms involve the direct inhibition of essential viral enzymes and the modulation of host cellular pathways that viruses exploit for replication.



- Inhibition of Viral Proteases: A key target of **acriflavine** is the Papain-like protease (PLpro), an essential enzyme for coronaviruses like SARS-CoV-2.[2][3][4][5] PLpro is crucial for processing the viral polyprotein into functional units and plays a role in attenuating the host's innate immune response.[3][5] **Acriflavine** binds directly to the PLpro catalytic pocket, blocking its enzymatic activity.[2][3] This not only disrupts viral protein maturation but also helps restore the host's cellular defense mechanisms.[6] While it is a potent PLpro inhibitor, **acriflavine** is a very weak inhibitor of the main protease (Mpro).[3] However, some studies suggest it may also inhibit Mpro to a lesser extent, potentially acting as a dual-target inhibitor.[7]
- Inhibition of Hypoxia-Inducible Factor 1 (HIF-1): **Acriflavine** is a potent inhibitor of HIF-1, a critical transcription factor in cellular adaptation to hypoxia.[8][9][10][11][12] It functions by binding directly to the HIF-1α and HIF-2α subunits, which prevents their dimerization with the HIF-1β subunit.[8][9][13][14] This inhibition of HIF-1 dimerization blocks its transcriptional activity.[8][9][10][11] Many viruses exploit the HIF-1 pathway to enhance their replication and promote a favorable cellular environment. By disrupting this pathway, **acriflavine** can indirectly suppress viral propagation.

Quantitative Data: Antiviral Efficacy

The antiviral activity of **acriflavine** has been quantified against several viruses, primarily betacoronaviruses. The data below is summarized from in vitro and ex vivo studies.



Virus	Cell Line	IC50	CC50	Selectivity Index (SI)	Reference
SARS-CoV-2	Vero	64 nM	3.4 μΜ	53	[2][3]
SARS-CoV-2	A549-ACE2+	86 nM	3.1 μΜ	36	[2][3]
SARS-CoV-2	HAE (ex vivo)	500 nM (Effective Conc.)	N/A	N/A	[2][5]
MERS-CoV	Vero	21 nM	3.4 μΜ	162	[3]
HCoV-OC43	НСТ-8	105 nM	2.1 μM (approx.)	27	[3]
HCoV-OC43	BHK-21	28.62 nM	N/A	N/A	[7]
SARS-CoV-2 PLpro (Enzymatic)	N/A	1.66 μΜ	N/A	N/A	[2][3]
SARS-CoV-2 Mpro (Enzymatic)	N/A	5.60 μΜ	N/A	N/A	[7]

- IC50 (Half-maximal Inhibitory Concentration): The concentration of **acriflavine** required to inhibit viral replication by 50%.
- CC50 (Half-maximal Cytotoxic Concentration): The concentration of **acriflavine** that results in 50% death of the host cells.
- Selectivity Index (SI = CC50/IC50): A measure of the drug's therapeutic window. A higher SI indicates greater selectivity for the virus over the host cell.

Experimental Protocols

1.3.1. SARS-CoV-2 PLpro Inhibition Assay (Fluorescence-based)

This protocol assesses the direct inhibitory effect of **acriflavine** on the enzymatic activity of SARS-CoV-2 PLpro.



- Reagents & Materials: Recombinant SARS-CoV-2 PLpro, fluorogenic substrate (e.g., RLRGG-AMC or ISG15-AMC), acriflavine, DMSO, assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.5), 96-well black plates, fluorescence plate reader.
- Procedure:
 - 1. Prepare serial dilutions of **acriflavine** in DMSO and then dilute into the assay buffer.
 - 2. Add a fixed concentration of recombinant PLpro to the wells of a 96-well plate.
 - 3. Add the **acriflavine** dilutions to the wells containing PLpro and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
 - 4. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
 - 5. Immediately begin monitoring the increase in fluorescence (e.g., Excitation: 360 nm, Emission: 460 nm) over time using a plate reader.
 - 6. Calculate the rate of reaction for each **acriflavine** concentration.
 - 7. Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2][3]
- 1.3.2. Antiviral Replication Assay (Cell-based)

This protocol measures the ability of **acriflavine** to inhibit viral replication in a host cell culture model.

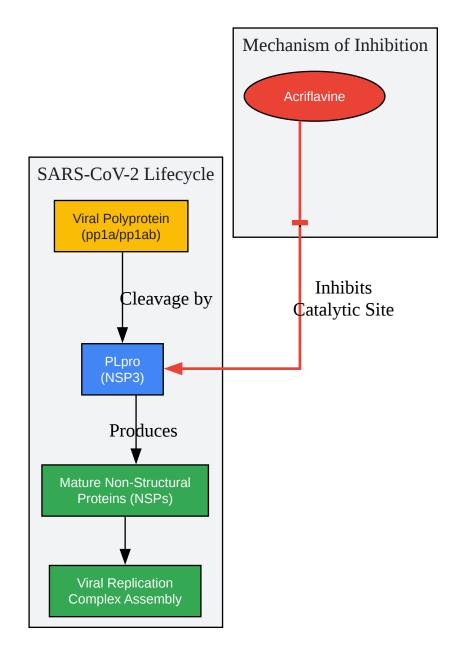
- Reagents & Materials: Susceptible host cells (e.g., Vero E6 or A549-ACE2+), SARS-CoV-2 viral stock of known titer, cell culture medium (e.g., DMEM with 10% FBS), acriflavine, 96-well cell culture plates, equipment for RT-qPCR or plaque assay.
- Procedure:
 - 1. Seed host cells into 96-well plates and incubate until they form a subconfluent monolayer.
 - 2. Prepare serial dilutions of **acriflavine** in the cell culture medium.



- 3. Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI) in the presence of the different **acriflavine** concentrations. Include a "no drug" (vehicle control) and "no virus" (mock) control.
- 4. Incubate the infected plates for a specified duration (e.g., 24-48 hours) at 37°C.[5]
- 5. After incubation, quantify the viral yield. This can be done by:
 - RT-qPCR: Harvest the cell culture supernatant, extract viral RNA, and perform quantitative reverse transcription PCR to measure the number of viral RNA copies.
 - Plaque Assay: Collect the supernatant, perform serial dilutions, and use these to infect a fresh monolayer of cells under an agarose overlay to count plaque-forming units (PFU).
 [7]
- 6. Determine the IC50 value by plotting the percentage of viral inhibition against the log of **acriflavine** concentration.[3]

Visualizations: Signaling Pathways and Workflows

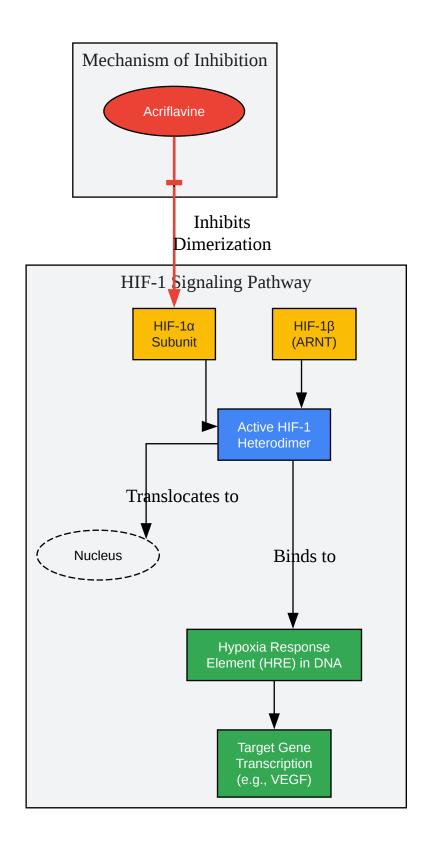




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Caption: Acriflavine inhibits SARS-CoV-2 replication by blocking the PLpro enzyme.





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Caption: **Acriflavine** blocks HIF-1 signaling by preventing HIF-1 α /HIF-1 β dimerization.



Antibacterial Effects of Acriflavine

Acriflavine is a bacteriostatic agent effective against many gram-positive bacteria and has shown efficacy against clinically relevant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[15][16]

Mechanism of Action

The primary antibacterial mechanism of acriflavine is its interaction with bacterial DNA.

- DNA Intercalation: Acriflavine acts by intercalating into bacterial DNA.[15][17] This non-covalent insertion between adjacent base pairs distorts the DNA double helix, thereby disrupting critical cellular processes like DNA replication and transcription. This interference with genetic processes ultimately inhibits bacterial cell division and growth.[15][16]
- Plasmid Curing: Acriflavine has been shown to "cure" or eliminate plasmids from bacteria.
 [1] Since many antibiotic resistance genes are carried on plasmids, this activity suggests a potential role for acriflavine in combating antibiotic resistance.

Ouantitative Data: Antibacterial Efficacy

Bacterium	Test	Concentration (µg/mL)	Reference
MRSA (clinical isolate)	MIC	32	[15]
P. aeruginosa (clinical isolate)	MIC	32	[15]
MRSA (clinical isolate)	MBEC	320	[15]
P. aeruginosa (clinical isolate)	MBEC	320	[15]

- MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
- MBEC (Minimum Biofilm Eradication Concentration): The minimum concentration of an antimicrobial agent required to eradicate a mature biofilm.



Experimental Protocols

2.3.1. Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of **acriflavine** that inhibits bacterial growth.

- Reagents & Materials: Bacterial strain (e.g., MRSA), appropriate broth medium (e.g., Mueller-Hinton Broth), acriflavine, 96-well microtiter plates, spectrophotometer.
- Procedure:
 - Prepare a twofold serial dilution of acriflavine in the broth medium across the wells of a 96-well plate.
 - 2. Prepare a standardized bacterial inoculum (e.g., adjusted to a 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
 - 3. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).
 - 4. Incubate the plate at 37°C for 16-20 hours.
 - 5. Determine the MIC by visual inspection for the lowest concentration of **acriflavine** that shows no visible turbidity (growth). The result can be confirmed by reading the optical density at 600 nm.[18]
- 2.3.2. Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol assesses the concentration of **acriflavine** needed to kill bacteria within a preformed biofilm.

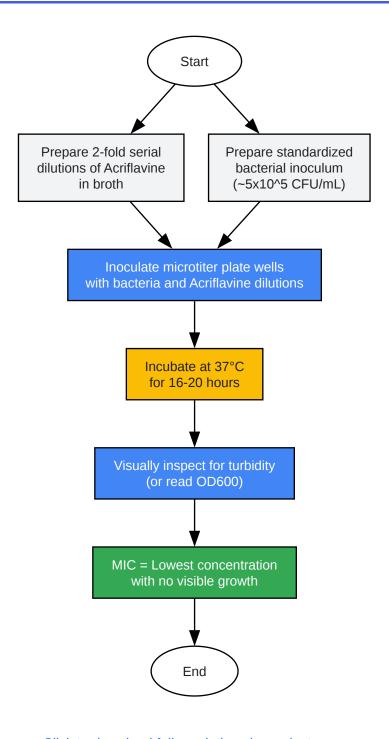
- Reagents & Materials: Bacterial strain, broth medium, acriflavine, 96-well plate, crystal violet stain, AlamarBlue reagent, plate reader.
- Procedure:
 - 1. Grow a mature bacterial biofilm in the wells of a 96-well plate by inoculating with a standardized bacterial culture and incubating for 24-48 hours.



- 2. After incubation, gently wash the wells with a sterile saline solution to remove planktonic (free-floating) bacteria.
- 3. Add fresh broth containing serial dilutions of **acriflavine** to the wells with the established biofilms.
- 4. Incubate for another 24 hours to allow the drug to act on the biofilm.
- 5. Wash the wells again and assess the viability of the remaining biofilm. This can be done by:
 - Crystal Violet Staining: Stains the total biofilm biomass. The stain is solubilized and absorbance is measured to quantify the remaining biofilm.
 - Metabolic Assays (e.g., AlamarBlue): Measures the metabolic activity of viable cells within the biofilm. A colorimetric or fluorometric change is measured.[15]
- 6. The MBEC is the lowest concentration of **acriflavine** that results in a significant reduction in biofilm biomass or viability compared to the untreated control.

Visualizations: Signaling Pathways and Workflows





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Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Safety and Toxicology

Acriflavine has a long history of topical use in humans. While generally considered safe for this purpose, it can cause skin and eye irritation.[1][19] In some clinical trials, such as those against HIV, daily oral doses of up to 100 mg were administered over several months without



observed adverse effects.[2] However, its chemical structure suggests a potential for DNA intercalation and liver toxicity, though this was not borne out in those specific studies.[2][6] It is classified as harmful if swallowed and may cause respiratory irritation.[19] Additionally, acriflavine is noted to be toxic to aquatic life.[19][20]

Conclusion

Acriflavine is a repurposed drug with significant potential as a broad-spectrum antimicrobial agent. Its antiviral efficacy is primarily driven by the inhibition of the coronavirus PLpro enzyme and the disruption of the host HIF-1 signaling pathway, demonstrating a dual-action mechanism. Its antibacterial properties stem from the fundamental process of DNA intercalation, which hinders bacterial replication. The existing quantitative data shows potent activity at nanomolar to low-micromolar concentrations against relevant viral and bacterial pathogens. While its historical use provides some safety data, further rigorous preclinical and clinical evaluation is necessary to fully establish its therapeutic index and role in treating systemic infections. The multifaceted mechanisms of acriflavine make it a promising candidate for future antimicrobial drug development.

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- To cite this document: BenchChem. [Acriflavine's Effect on Viral and Bacterial Pathogens: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b7771538#acriflavine-s-effect-on-viral-and-bacterial-pathogens]

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